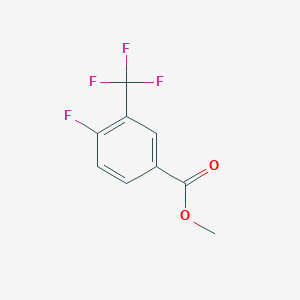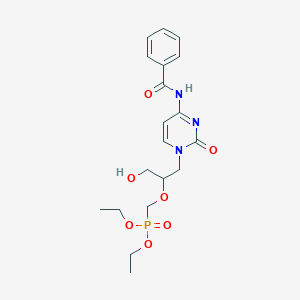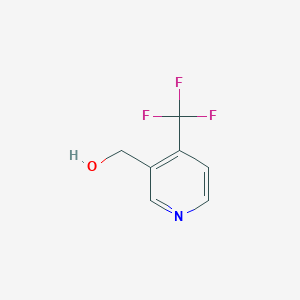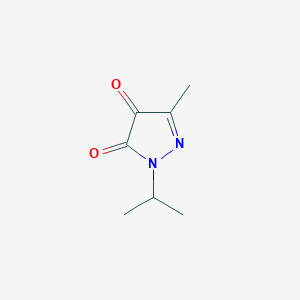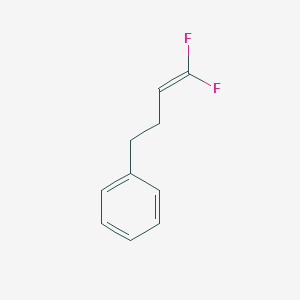
4,4-Difluorobut-3-enylbenzene
Übersicht
Beschreibung
4,4-Difluorobut-3-enylbenzene is a chemical compound with the molecular formula C10H8F2. It is an important intermediate in the synthesis of various organic compounds and has significant applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4,4-Difluorobut-3-enylbenzene has been extensively used in scientific research for various applications. It is used as a starting material for the synthesis of various organic compounds such as chiral ligands, pharmaceuticals, and agrochemicals. It is also used in the development of new materials such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4,4-Difluorobut-3-enylbenzene is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It can undergo various reactions such as nucleophilic substitution, addition, and elimination reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4,4-Difluorobut-3-enylbenzene. However, it has been reported to exhibit potential antifungal and antibacterial activities. It has also been used as a building block in the synthesis of various pharmaceuticals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,4-Difluorobut-3-enylbenzene in lab experiments is its high reactivity, which makes it a useful intermediate in various chemical reactions. However, its high reactivity also makes it difficult to handle and store. It is also relatively expensive compared to other organic compounds.
Zukünftige Richtungen
There are several future directions for the research on 4,4-Difluorobut-3-enylbenzene. One of the areas of research could be to explore its potential as a chiral building block in the synthesis of new pharmaceuticals. Another area of research could be to investigate its potential as a liquid crystal material. Additionally, more research is needed to understand its mechanism of action and its potential applications in various chemical reactions.
Conclusion:
In conclusion, 4,4-Difluorobut-3-enylbenzene is an important intermediate in the synthesis of various organic compounds and has significant applications in scientific research. Its high reactivity makes it a useful intermediate in various chemical reactions, but also makes it difficult to handle and store. Further research is needed to explore its potential applications in various fields and to understand its mechanism of action.
Eigenschaften
CAS-Nummer |
134134-76-2 |
|---|---|
Produktname |
4,4-Difluorobut-3-enylbenzene |
Molekularformel |
C10H10F2 |
Molekulargewicht |
168.18 g/mol |
IUPAC-Name |
4,4-difluorobut-3-enylbenzene |
InChI |
InChI=1S/C10H10F2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 |
InChI-Schlüssel |
HXWJRIURTLGMLW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC=C(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)CCC=C(F)F |
Synonyme |
(4,4-Difluoro-3-buten-1-yl)benzene |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B180380.png)


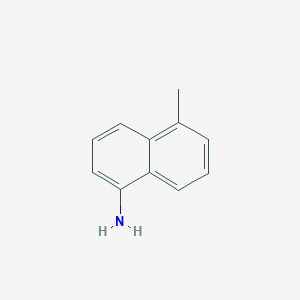
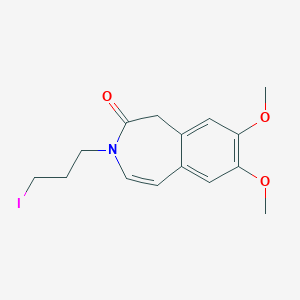
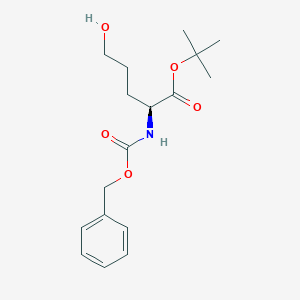
![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)

